SRI-37683 was developed by researchers at SRI International, a nonprofit scientific research institute. The compound is primarily classified within the category of potential therapeutic agents, particularly in the context of neurological and psychiatric disorders. Its classification is based on its structural properties and biological activities, which are still under investigation.
The synthesis of SRI-37683 involves several key steps that utilize organic chemistry techniques. The primary method employed is multi-step synthetic routes, which allow for the construction of complex molecular frameworks.
The synthesis process typically includes:
SRI-37683 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity.
Key features include:
SRI-37683 undergoes various chemical reactions that can be categorized into:
Understanding these reactions requires:
The mechanism of action for SRI-37683 involves its interaction with specific receptors or enzymes within biological systems.
Experimental data from in vitro studies can reveal:
SRI-37683 exhibits several physical properties that are important for its application:
Key chemical properties include:
SRI-37683 has potential applications in several areas:
Glucose transporters (GLUTs) facilitate the critical first step of cellular glucose uptake, a process hijacked in malignancies to fuel uncontrolled proliferation. Among the 14 identified GLUT isoforms, class I transporters (GLUT1-4) dominate cancer metabolism. GLUT1, ubiquitously overexpressed in epithelial cancers and glioblastoma (GBM), exhibits a Km of 1–2 mM, enabling efficient glucose scavenging even in nutrient-poor microenvironments. GLUT3, with an exceptionally high affinity (Km ≈ 1.5 mM), is preferentially upregulated in brain tumor-initiating cells (BTICs), supporting survival in hypoxic tumor cores [3] [6] [7]. This isoform-specific expression creates a metabolic vulnerability: GLUT3-dependent BTICs demonstrate 5-fold higher glucose uptake than normal neurons, making them susceptible to transporter inhibition [2] [6].
Table 1: Key GLUT Isoforms in Cancer Metabolism
Isoform | Class | Affinity (Km) | Primary Cancer Types | Cellular Localization |
---|---|---|---|---|
GLUT1 | I | 1–2 mM | GBM, breast, lung | Plasma membrane |
GLUT3 | I | ~1.5 mM | GBM, ovarian | Plasma membrane |
GLUT4 | I | 5 mM | Myeloma, GIST | Intracellular vesicles |
GLUT12 | III | Not determined | Breast, prostate | Intracellular/plasma membrane |
Glioblastoma’s relentless progression stems partly from its metabolic plasticity, driven by oncogenes (c-Myc, Ras) and hypoxia-responsive factors (HIF-1α). These regulators orchestrate a 3–5-fold increase in GLUT1/3 expression, accelerating glucose flux into glycolysis despite available oxygen—the Warburg effect [2] [6]. This metabolic reprogramming provides dual advantages:
Crucially, BTICs exhibit GLUT3 dependency—knockdown reduces tumorigenicity by 70% in xenografts. Unlike neurons, which flexibly utilize lactate or ketones, BTICs lack metabolic adaptability, creating a therapeutic window for GLUT inhibition [2] [6].
Early GLUT inhibitors like fasentin and WZB117 demonstrated proof-of-concept but suffered from poor specificity or toxicity. WZB117, a GLUT1 inhibitor, reduced ATP levels in lung cancer by 50% but exhibited off-target effects on sodium channels [7] [8]. The quest for brain-penetrant inhibitors led to structure-based virtual screening (SBVS) against GLUT homology models. In 2018, Libby et al. screened 500,000 compounds, identifying a dihydroquinolinone scaffold with preferential activity against GBM cells. This effort yielded SRI-37683 and its analog SRI-37684 [1] [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5